SP600125

JNK inhibition Kinase profiling Cell-free assay

SP600125 is the most cited JNK inhibitor, validated across >1,000 publications. Its reversible, ATP-competitive mechanism (Ki=190nM for JNK2) enables pulse-chase and recovery-of-function assays that irreversible inhibitors cannot support. With established oral activity and in vivo rodent dosing protocols (15-30 mg/kg), it serves as the essential reference tool for benchmarking next-generation JNK inhibitors. A structurally matched, methylated negative control analog (JNK2 IC50=18μM) is available to experimentally isolate JNK-dependent effects.

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
CAS No. 129-56-6
Cat. No. B1683917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP600125
CAS129-56-6
Synonyms1,9-pyrazoloanthrone
2h-dibenzo(cd,g)indazol-6-one
anthra(1,9-cd)pyrazol-6(2H)-one
NSC-75890
NSC75890
pyrazolanthrone
SP600125
Molecular FormulaC14H8N2O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O
InChIInChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16)
InChIKeyACPOUJIDANTYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SP600125 (CAS 129-56-6): A Broad-Spectrum, ATP-Competitive JNK Inhibitor for Pathway Dissection and In Vivo Studies


SP600125 is an anthrapyrazolone small molecule that functions as a reversible, ATP-competitive pan-inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) [1]. Originally characterized in 2001, it remains among the most extensively cited JNK inhibitors in the literature, with over 1,000 peer-reviewed publications documenting its use across oncology, neuroscience, inflammation, and cell death research . Unlike isoform-selective JNK inhibitors developed more recently, SP600125 exhibits a well-characterized off-target profile across multiple serine/threonine kinases—a feature that, while limiting its utility for isoform-specific mechanistic studies, makes it a uniquely validated reference tool for JNK pathway pharmacology and a benchmark comparator for newer JNK inhibitors in development [2].

Why SP600125 Cannot Be Substituted with Other JNK Inhibitors Without Experimental Validation


JNK inhibitors exhibit fundamentally divergent selectivity profiles, binding modes (reversible vs. irreversible), and in vivo pharmacokinetic properties that preclude simple interchangeability. SP600125 displays potent inhibition of all three JNK isoforms with IC50 values of 40 nM (JNK1/2) and 90 nM (JNK3), coupled with characterized off-target activity against Aurora kinase A (IC50 60 nM), FLT3 (IC50 90 nM), and TRKA (IC50 70 nM) . In contrast, irreversible inhibitors like JNK-IN-8 covalently modify the ATP-binding site cysteine and exhibit sub-nanomolar potency, while isoform-selective agents such as JNK3 inhibitor-8 display >100-fold selectivity windows between JNK isoforms . Furthermore, SP600125 is orally active and extensively validated in rodent models, whereas clinical-stage candidates such as CC-401 and Tanzisertib possess distinct Ki values and safety profiles [1]. These differences render cross-compound data extrapolation scientifically invalid; procurement decisions must be guided by compound-specific quantitative evidence aligned with the experimental system in question.

SP600125 Quantitative Differentiation Evidence: Head-to-Head Comparisons with AS601245, JNK-IN-8, CC-401, and JNK3 Inhibitor-8


JNK Isoform Inhibitory Potency: SP600125 vs. AS601245 vs. JNK-IN-8

SP600125 exhibits 3.8-fold higher potency against JNK1 (IC50 40 nM) and 5.5-fold higher potency against JNK2 (IC50 40 nM) compared to AS601245 (IC50 150 nM and 220 nM, respectively). However, SP600125 demonstrates 8.5-fold lower potency against JNK1 and 2.1-fold lower potency against JNK2 relative to the irreversible inhibitor JNK-IN-8 (IC50 4.7 nM and 18.7 nM, respectively, in A375 cells) .

JNK inhibition Kinase profiling Cell-free assay

MAP Kinase Pathway Selectivity: SP600125 vs. Tanzisertib (CC-930)

SP600125 demonstrates 300-fold selectivity for JNK over ERK1 and p38-2 in cell-free kinase panels, with 100-fold selectivity against ERK2, p38, Chk1, and EGFR [1] . In comparison, Tanzisertib (CC-930) exhibits selectivity ratios of 7.9-fold against ERK1 (IC50 0.48 μM vs. JNK1 Ki 44 nM) and 56-fold against p38α (IC50 3.4 μM vs. JNK1 Ki 44 nM) .

Kinase selectivity Off-target profiling MAPK signaling

Mechanism of JNK Inhibition: Reversible ATP-Competitive Binding vs. Irreversible Covalent Modification

SP600125 acts as a reversible, ATP-competitive inhibitor of JNK with a Ki value of 190 ± 60 nM for JNK2, as determined by time-resolved fluorescence assays using GST-c-Jun and recombinant human JNK2 [1] . In contrast, JNK-IN-8 is the first irreversible JNK inhibitor that covalently modifies a cysteine residue in the ATP-binding site, resulting in permanent kinase inactivation . SP600125 binds non-covalently in the ATP-binding pocket, with structural studies confirming hydrogen bonding interactions with the hinge region of JNK1 [2].

Binding kinetics Reversible inhibition Target engagement

In Vivo Oral Bioavailability and Dosing Validation: SP600125 vs. Clinical JNK Inhibitors

SP600125 is orally active and demonstrates dose-dependent in vivo efficacy in rodent models. Intraperitoneal administration at 15 mg/kg produces a peak plasma concentration 5-fold higher and AUC0-24 1.56-fold greater than intragastric administration, with correspondingly enhanced JNK pathway suppression in cholestatic liver injury models [1]. Oral dosing at 30 mg/kg significantly inhibits TNF-α expression in LPS-challenged mice [2]. In contrast, clinical-stage JNK inhibitors like CC-401 (Ki 25-50 nM for all three JNK isoforms) and Tanzisertib (CC-930) have undergone extensive PK optimization for human dosing but are not commercially available as research reagents with the same breadth of validated in vivo protocols .

Oral bioavailability In vivo pharmacology Rodent models

Chemical Stability and Formulation: SP600125 vs. Negative Control Analog

SP600125 exhibits DMSO solubility of 44 mg/mL (199.8 mM) at 25°C, with lyophilized solid stability exceeding 36 months and DMSO stock solution stability of 3 months at -20°C [1]. Its methylated negative control analog (SP 600125, negative control) displays substantially lower JNK affinity with IC50 values of 18 μM and 24 μM for JNK2 and JNK3, respectively—representing a 450-fold and 267-fold reduction in potency compared to parent SP600125 . This negative control compound enables rigorous on-target validation in JNK pathway studies.

Chemical stability Solubility Negative control

Apoptosis Induction: SP600125 vs. AS601245 in Granulosa Cell Tumor Model

In human granulosa cell tumor cells, SP600125 induces apoptosis in 14% of cells at 50 μM and 68% at 100 μM, compared to AS601245 which induces 30% apoptosis at 50 μM and 76% at 100 μM (p<0.01 vs. control for both compounds) [1]. This differential apoptotic potency—with AS601245 producing approximately 2.1-fold higher apoptotic fraction at 50 μM—demonstrates that even among ATP-competitive JNK inhibitors with similar binding mechanisms, cellular efficacy varies significantly.

Apoptosis Cancer biology Cellular pharmacology

SP600125 Optimal Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


In Vivo Rodent Studies Requiring Orally Active JNK Inhibition with Validated Dosing Protocols

SP600125 is the preferred JNK inhibitor for in vivo rodent pharmacology studies due to its established oral activity and extensively validated dosing regimens. Intraperitoneal administration at 15 mg/kg achieves 5-fold higher peak plasma exposure compared to intragastric delivery, enabling flexible route selection based on experimental requirements [1]. Oral dosing at 30 mg/kg reliably suppresses TNF-α expression in endotoxin-challenge models [2]. Unlike clinical candidates (CC-401, Tanzisertib) that are not readily available as research reagents, SP600125 benefits from decades of published protocols across neurological, hepatic, and inflammatory disease models.

Reversible JNK Pathway Modulation Requiring Temporal Control and Washout Capability

For experiments requiring reversible target engagement—such as pulse-chase studies, recovery-of-function assays, or investigations of dynamic JNK signaling kinetics—SP600125's ATP-competitive reversible binding mechanism (Ki = 190 nM for JNK2) is essential [1] [2]. This contrasts with irreversible inhibitors like JNK-IN-8, which covalently modify the ATP-binding site cysteine and permanently inactivate the kinase . The reversible nature of SP600125 allows researchers to assess pathway recovery following inhibitor washout, a critical experimental design that irreversible inhibitors cannot accommodate.

Benchmark Comparator for Novel JNK Inhibitor Characterization and Selectivity Profiling

SP600125 serves as the industry-standard reference compound for benchmarking new JNK inhibitors due to its well-characterized potency (JNK1/2 IC50 40 nM, JNK3 IC50 90 nM) and selectivity profile (300-fold vs. ERK1/p38-2, 100-fold vs. ERK2, p38, Chk1, EGFR) [1] [2]. Its documented off-target activity against Aurora kinase A (IC50 60 nM), FLT3 (IC50 90 nM), and TRKA (IC50 70 nM) provides a critical reference point for evaluating the selectivity improvements of next-generation JNK inhibitors . Medicinal chemistry and drug discovery programs rely on SP600125 as a baseline for assessing new chemical entities.

JNK Pathway Studies Requiring Rigorous On-Target Validation via Negative Control

SP600125 is uniquely supported by a structurally matched methylated negative control analog with quantified JNK2 and JNK3 IC50 values of 18 μM and 24 μM—representing 450-fold and 267-fold reductions in potency versus parent compound [1]. This enables researchers to experimentally distinguish JNK-dependent effects from off-target pharmacology through parallel treatment with SP600125 and its inactive analog. No other commercially available JNK inhibitor offers an equivalently validated, structurally identical negative control compound with precisely quantified potency loss, making SP600125 essential for studies requiring definitive mechanistic conclusions about JNK pathway involvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SP600125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.